

A Comparative Guide to Cellobionic Acid and Lactobionic Acid as Cosmetic Ingredients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

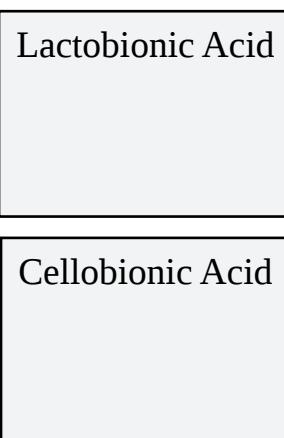
Compound Name: *Cellobionic acid*

Cat. No.: *B108432*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Polyhydroxy acids (PHAs) have emerged as a popular class of active ingredients in the cosmetic industry, offering similar benefits to alpha-hydroxy acids (AHAs) with a gentler profile, making them suitable for sensitive skin. This guide provides a detailed comparison of two key PHAs: **cellobionic acid** and lactobionic acid. While lactobionic acid is a well-established cosmetic ingredient with a growing body of efficacy data, **cellobionic acid** is a structurally similar molecule, often touted as a plant-derived alternative, for which cosmetic performance data is less readily available. This document aims to present a comprehensive overview of their chemical properties, known cosmetic benefits, and the experimental basis for these claims, to aid researchers and formulation scientists in their development of advanced skincare products.

Chemical and Physical Properties

Cellobionic acid and lactobionic acid are stereoisomers, meaning they share the same molecular formula and weight but differ in the spatial arrangement of their atoms. Both are disaccharides composed of a sugar molecule linked to gluconic acid. This structural similarity suggests they may share comparable physicochemical properties relevant to cosmetic applications, such as high water solubility and a large molecular size, which limits their penetration into the skin and contributes to their gentle nature.^[1]

Property	Cellobionic Acid	Lactobionic Acid
INCI Name	Cellobionic Acid	Lactobionic Acid
CAS Number	534-41-8[2]	96-82-2
Molecular Formula	$C_{12}H_{22}O_{12}$ [2]	$C_{12}H_{22}O_{12}$
Molecular Weight	358.30 g/mol [2]	358.30 g/mol
Structure	4-O- β -D-glucopyranosyl-D-gluconic acid	4-O- β -D-galactopyranosyl-D-gluconic acid
Source	Typically derived from the oxidation of cellobiose, which is obtained from cellulose (plant-based).[1]	Typically derived from the oxidation of lactose (milk sugar).[3]
Solubility	High water solubility (inferred from structure)	High water solubility
Hygroscopicity	Expected to be high due to multiple hydroxyl groups.[1]	High, acts as a humectant.[3] [4]

Caption: Chemical structures of **Cellobionic Acid** and Lactobionic Acid.

[Click to download full resolution via product page](#)

Caption: Chemical structures of Cellobionic and Lactobionic Acid.

Cosmetic Performance: A Data-Driven Comparison

Skin Hydration

The hygroscopic nature of PHAs, owing to their multiple hydroxyl groups, makes them excellent humectants. They attract and bind water to the skin, improving hydration and reinforcing the skin's barrier function.

Lactobionic Acid: Clinical studies have demonstrated the significant moisturizing effects of lactobionic acid. One study showed that a cream containing 8% lactobionic acid led to a significant increase in skin firmness and elasticity after 12 weeks of use.^[5] Another study found that a 10% lactobionic acid-containing moisturizer reduced skin surface pH without causing irritation, suggesting it helps maintain a healthy skin barrier.^[6]

Cellobionic Acid: Direct experimental data on the skin hydration effects of **cellobionic acid** is currently limited in publicly available literature. However, based on its structural similarity to lactobionic acid and other aldobionic acids like maltobionic acid, it is hypothesized to possess strong humectant properties.^[1] Maltobionic acid, another stereoisomer, has been shown to retain more water than lactobionic acid in a comparative study (29% vs. 14% water retention in a gel matrix).^[4] This suggests that **cellobionic acid** could be at least as effective, if not more so, than lactobionic acid as a hydrating agent.

Table 1: Skin Hydration and Barrier Function

Parameter	Celllobionic Acid	Lactobionic Acid
Skin Hydration (Corneometry)	No data available	Significant increase in skin hydration observed in clinical studies.[5]
Transepidermal Water Loss (TEWL)	No data available	Preparations with lactobionic acid were well-tolerated and did not impair the skin barrier. [7]
Skin Firmness & Elasticity	No data available	Significant improvements in skin firmness and elasticity after 12 weeks of use (8% cream).[5]

Antioxidant Activity

PHAs can act as antioxidants by chelating excess metal ions, such as iron, which can otherwise catalyze the formation of free radicals and contribute to oxidative stress and skin aging.[5]

Lactobionic Acid: Lactobionic acid is a known antioxidant that can chelate iron and suppress oxidative damage.[5] Its antioxidant properties are considered a key aspect of its anti-aging benefits.[3]

Celllobionic Acid: While direct antioxidant capacity data for **celllobionic acid** from cosmetic-focused studies is scarce, its structural similarity to lactobionic acid strongly suggests it possesses comparable chelating and antioxidant properties.[1]

Table 2: Antioxidant Performance

Assay	Cellobionic Acid	Lactobionic Acid
DPPH Radical Scavenging	No specific data available	Demonstrates antioxidant activity in various assays. [8]
Metal Chelating Activity	Expected to chelate metal ions due to its structure. [1]	Proven iron chelator. [9]
Inhibition of Lipid Peroxidation	No specific data available	Shown to inhibit lipid peroxidation. [10]

Exfoliation and Skin Renewal

Like other hydroxy acids, PHAs promote exfoliation by gently loosening the connections between dead skin cells on the stratum corneum, leading to a smoother and brighter complexion. Due to their larger molecular size, their penetration is limited to the superficial layers of the skin, resulting in less irritation compared to AHAs.[\[11\]](#)

Lactobionic Acid: Lactobionic acid provides gentle exfoliation without the stinging and irritation often associated with AHAs.[\[5\]](#) This makes it suitable for daily use and for individuals with sensitive skin.

Cellobionic Acid: As a PHA, **cellobionic acid** is expected to have a similar gentle exfoliating effect. Its large molecular size would likely limit its penetration and reduce the potential for irritation.[\[1\]](#)

Anti-Aging Effects

The anti-aging benefits of PHAs are multi-faceted, stemming from their hydrating, antioxidant, and exfoliating properties. Furthermore, some PHAs have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin in the skin.[\[10\]](#)

Lactobionic Acid: Studies have shown that lactobionic acid can suppress MMP activity, helping to preserve the skin's extracellular matrix and reduce the appearance of wrinkles and skin laxity.[\[5\]](#) A clinical study using an 8% lactobionic acid cream demonstrated significant improvements in fine lines, wrinkles, and overall skin texture.[\[5\]](#)

Cellobionic Acid: There is currently a lack of direct evidence for the anti-aging effects of **cellobionic acid** from cosmetic studies. However, its structural analogue, maltobionic acid, has been shown to inhibit MMPs and promote collagen synthesis.[\[12\]](#)[\[13\]](#) This suggests that **cellobionic acid** may have similar anti-aging potential.

Table 3: Anti-Aging and Skin Lightening Potential

Parameter	Cellobionic Acid	Lactobionic Acid
Matrix Metalloproteinase (MMP) Inhibition	No specific data available, but expected based on PHA properties.	Suppresses MMP enzymatic activity. [5]
Collagen Synthesis	No specific data available.	Promotes increased deposition of glycosaminoglycans and may indirectly support collagen synthesis. [5]
Tyrosinase Inhibition (Skin Lightening)	No specific data available.	A study noted a significant reduction in the melanin index after two weeks of application of a 6% lactobionic acid emulsion. [7]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

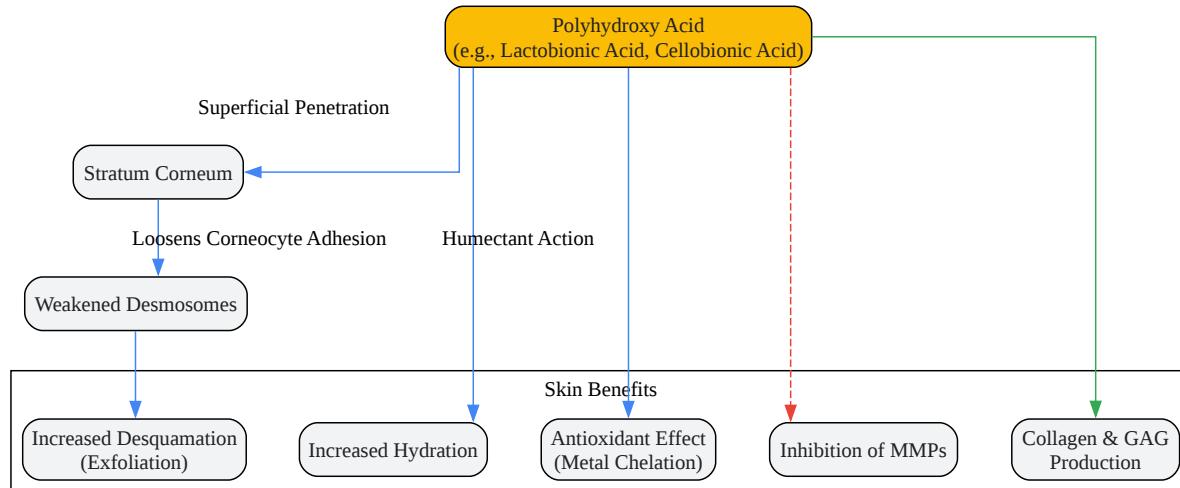
- Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 1 mM) and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.
- Sample Preparation: The test compounds (**Cellobionic Acid**, Lactobionic Acid) and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations in methanol.

- Reaction: In a 96-well plate, a specific volume of each sample concentration is mixed with the DPPH working solution. A control well contains only methanol and the DPPH solution.
- Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

In Vitro Tyrosinase Inhibition Assay

This assay assesses the potential of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

- Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of mushroom tyrosinase in the buffer, and a substrate solution of L-DOPA in the buffer.
- Sample Preparation: Dissolve the test compounds and a positive control (e.g., Kojic Acid) in the buffer to create a range of concentrations.
- Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
- Initiation of Reaction: Add the L-DOPA substrate solution to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
- Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction.

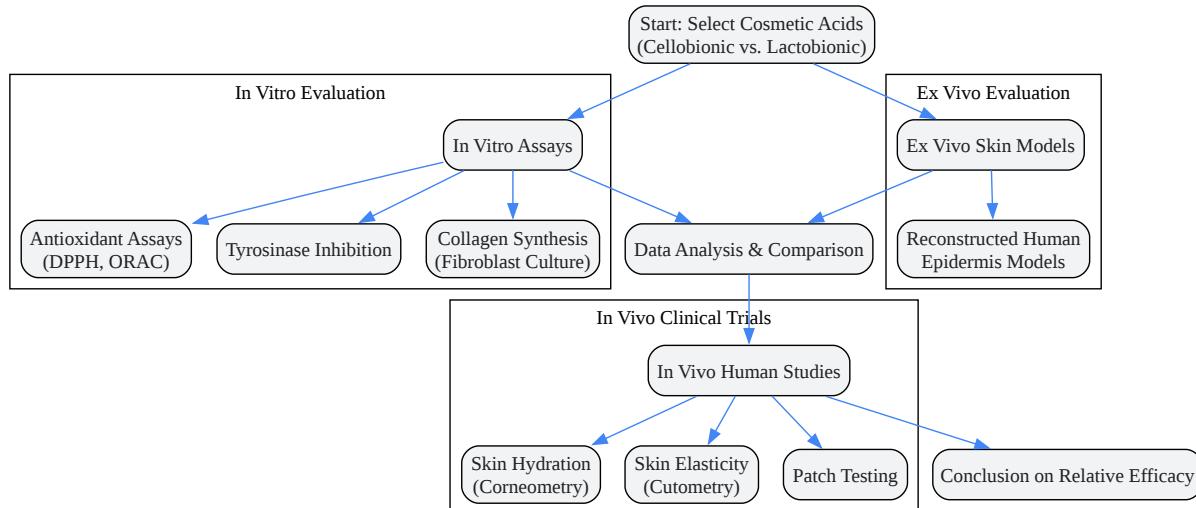

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay measures the effect of a compound on collagen production by skin cells.

- Cell Culture: Culture human dermal fibroblasts in a suitable medium until they reach a desired confluence.
- Treatment: Treat the cells with various concentrations of the test compounds (**Cellobionic Acid**, Lactobionic Acid) and a positive control (e.g., Ascorbic Acid or TGF- β 1) for a specified period (e.g., 48-72 hours).
- Sample Collection: Collect the cell culture supernatant, which contains the secreted procollagen.
- Quantification: Use a commercial ELISA kit (e.g., for pro-collagen type I C-peptide, PICP) to quantify the amount of procollagen in the supernatant according to the manufacturer's instructions.
- Data Analysis: Compare the amount of procollagen produced by the treated cells to that of the untreated control cells to determine the effect of the test compounds on collagen synthesis.

Signaling Pathways and Mechanisms of Action

Caption: General mechanism of PHA action on the skin.


[Click to download full resolution via product page](#)

Caption: General mechanism of PHA action on the skin.

The primary mechanism of action for PHAs involves gentle exfoliation of the stratum corneum. Their large molecular size limits penetration, making them less irritating than AHAs. By weakening the connections between corneocytes, they promote the shedding of dead skin cells, leading to a smoother and more radiant complexion.

Furthermore, their multiple hydroxyl groups act as humectants, drawing moisture into the skin and enhancing hydration. The antioxidant effect of PHAs like lactobionic acid is attributed to their ability to chelate pro-oxidative metal ions. Some PHAs also inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, thus helping to maintain the skin's structural integrity. They may also stimulate the production of glycosaminoglycans (GAGs), further contributing to skin hydration and plumpness.

Caption: Hypothetical workflow for comparing cosmetic acid efficacy.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for comparing cosmetic acid efficacy.

Safety and Regulatory Status

Lactobionic Acid: Lactobionic acid is generally considered safe for topical use in cosmetic products and has a low potential for skin irritation.^{[3][11]} It is often recommended for sensitive skin types due to its gentle nature.^[3]

Celllobionic Acid: Specific safety data for the cosmetic use of **celllobionic acid** is not as readily available as for lactobionic acid. However, given its structural similarity and the fact that it is a naturally occurring substance, it is expected to have a similar favorable safety profile. As with any new ingredient, appropriate safety testing, such as in vitro skin irritation tests (e.g., using reconstructed human epidermis models) and human repeat insult patch tests (HRIPT),

would be necessary to confirm its safety for cosmetic applications. The Cosmetic Ingredient Review (CIR) has not yet published a safety assessment specifically for **cellobionic acid**.[\[14\]](#) [\[15\]](#)

Conclusion

Lactobionic acid is a well-documented polyhydroxy acid with proven efficacy in skin hydration, antioxidant protection, gentle exfoliation, and anti-aging. Its large molecular size ensures a favorable safety profile, making it a valuable ingredient for a wide range of cosmetic formulations, particularly those targeting sensitive skin.

Cellobionic acid, as a stereoisomer of lactobionic acid, holds significant promise as a cosmetic ingredient. Its plant-derived origin makes it an attractive option for "vegan" and "natural" product lines. Based on its chemical structure and the performance of other aldobionic acids, it is reasonable to expect that **cellobionic acid** will exhibit similar beneficial properties to lactobionic acid, including excellent hygroscopicity, antioxidant potential, and gentle exfoliating action.

However, there is a clear need for further research to generate specific experimental data on the cosmetic performance of **cellobionic acid**. Direct comparative studies with lactobionic acid are warranted to quantify its relative efficacy in key areas such as skin hydration, antioxidant capacity, and its effects on the skin's extracellular matrix. Such data will be crucial for formulation scientists to fully harness the potential of this promising ingredient and to substantiate its cosmetic claims. Until such data becomes available, the use of **cellobionic acid** in cosmetics will be largely based on theoretical benefits derived from its chemical similarity to lactobionic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioproduction and applications of aldobionic acids with a focus on maltobionic and cellobionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellobionic acid | C12H22O12 | CID 6452827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cavinresource.com [cavinresource.com]
- 4. qvsiete.com [qvsiete.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. A 10% Lactobionic acid-containing moisturizer reduces skin surface pH without irritation- An in vivo/in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactobionic acid preferable to glycolic in skin care formulations: study [cosmeticsdesign-europe.com]
- 8. Lactobionic acid as antioxidant and moisturizing active in alkyl polyglucoside-based topical emulsions: the colloidal structure, stability and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalcalcium.com [globalcalcium.com]
- 11. clinikally.com [clinikally.com]
- 12. nbinno.com [nbinno.com]
- 13. bocsci.com [bocsci.com]
- 14. Cosmetic Ingredient Review (CIR) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 15. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [A Comparative Guide to Cellobionic Acid and Lactobionic Acid as Cosmetic Ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108432#cellobionic-acid-vs-lactobionic-acid-as-a-cosmetic-ingredient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com